molecular formula C14H16FN5O B12267290 5-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

5-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B12267290
M. Wt: 289.31 g/mol
InChI Key: RXKOSXXEZPGWCZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a fluorine atom and a piperidine ring linked to a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves the following steps:

    Formation of the pyrazine moiety: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the piperidine ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Formation of the pyrimidine ring: The pyrimidine ring is constructed through condensation reactions involving suitable precursors.

    Introduction of the fluorine atom: The fluorine atom is typically introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

5-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular pathways. For example, it may inhibit protein kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through protein kinase inhibition.

    Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities and is used in medicinal chemistry.

    Quinazoline: Another heterocyclic compound with significant therapeutic potential.

Uniqueness

5-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom, pyrazine moiety, and piperidine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H16FN5O

Molecular Weight

289.31 g/mol

IUPAC Name

5-fluoro-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidine

InChI

InChI=1S/C14H16FN5O/c15-12-7-18-14(19-8-12)20-5-1-11(2-6-20)10-21-13-9-16-3-4-17-13/h3-4,7-9,11H,1-2,5-6,10H2

InChI Key

RXKOSXXEZPGWCZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=NC=C(C=N3)F

Origin of Product

United States

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